molecular formula C22H28N4O5 B232629 (1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile CAS No. 152075-38-2

(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile

Cat. No. B232629
CAS RN: 152075-38-2
M. Wt: 428.5 g/mol
InChI Key: NOKQSFLJDOKXTD-ARNRFCJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile is a natural product found in Streptomyces lusitanus with data available.

Scientific Research Applications

Chemical Reactions and Synthesis

This compound is involved in various chemical reactions and synthesis processes. For example, it undergoes unusual Pummerer reactions to form complex organic structures (Kitchin & Stoodley, 1972). Another study details its reaction with ozone, followed by ozonide destruction, yielding other novel organic compounds with high efficiency (Bremner & Jaturonrusmee, 1991).

Structural Analysis and Stereochemistry

In-depth structural and stereochemical analysis has been conducted on similar compounds. These studies include the determination of NMR spectroscopic data, assisting in understanding the molecular configuration of related complex organic structures (Nisar et al., 2010). Additionally, research on the stereocontrolled synthesis of various isomers of related compounds has been conducted, providing insights into their antiproliferative activities (Kiss et al., 2019).

Crystallography and Molecular Structure

Crystallographic studies have been key in determining the molecular structure of similar compounds. For instance, research on 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives has provided detailed insights into their keto-amine tautomeric form and intermolecular hydrogen bonding (Odabaşoǧlu et al., 2003).

Novel Rearrangements and Synthetic Pathways

Research has also explored novel rearrangements and synthetic pathways for structurally similar compounds. This includes studies on cycloaddition reactions and alkali-mediated rearrangements, offering pathways to transform these compounds into various structural analogues (Bull et al., 2001).

properties

CAS RN

152075-38-2

Product Name

(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

(1R,3R)-11,14-dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile

InChI

InChI=1S/C22H28N4O5/c1-9-19(28)15-14(20(29)21(9)30-3)13(8-27)26-12(7-23)11-6-10-16(24(11)2)18(26)17(15)25-4-5-31-22(10)25/h10-13,16-18,22,27-29H,4-6,8H2,1-3H3/t10-,11-,12?,13?,16?,17?,18?,22?/m1/s1

InChI Key

NOKQSFLJDOKXTD-ARNRFCJYSA-N

Isomeric SMILES

CC1=C(C2=C(C(N3C([C@H]4C[C@@H]5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=C1OC)O)O

SMILES

CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=C1OC)O)O

Canonical SMILES

CC1=C(C2=C(C(N3C(C4CC5C(C3C2N6C5OCC6)N4C)C#N)CO)C(=C1OC)O)O

synonyms

cyanocycline C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile
Reactant of Route 2
(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile
Reactant of Route 3
(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile
Reactant of Route 4
(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile
Reactant of Route 5
(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile
Reactant of Route 6
(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile

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